molecular formula C14H19NO4 B1625133 Z-Val-OMe CAS No. 24210-19-3

Z-Val-OMe

Cat. No. B1625133
CAS RN: 24210-19-3
M. Wt: 265.3 g/mol
InChI Key: LKTVCURTNIUHBH-LBPRGKRZSA-N
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Description

Z-Val-OMe, also known as Z-VAD(OMe)-FMK, is a pan-caspase inhibitor . It is a competitive irreversible peptide inhibitor that blocks caspase-1 family and caspase-3 family enzymes . It does not require esterase to hydrolyze the O-methyl ester like the cell-permeable form .


Molecular Structure Analysis

Z-Val-OMe has a molecular formula of C22H30FN3O7 . It is a tripeptide consisting of Z-Val-Ala-Asp(OMe) in which the C-terminal OH group has been replaced by a fluoromethyl group .


Physical And Chemical Properties Analysis

Z-Val-OMe has a molecular weight of 467.5 g/mol . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

1. Inhibition and Protection in Thiol Proteinases

A key application of Z-Val-OMe-related compounds is in the study and inhibition of thiol proteinases. Studies have shown that certain analogues like Z-Gln-Val-Val-Ala-Gly-OMe, which share similarities with Z-Val-OMe, exhibit inhibitory activity on enzymes such as papain and cathepsin B. These compounds also demonstrate protective effects against inhibition induced by other elements like egg cystatin and human low-molecular-weight kininogen (Teno, Tsuboi, Itoh, Okamoto, & Okada, 1987).

2. Attenuation of Ischemia/Reperfusion Injury

Compounds closely related to Z-Val-OMe, such as Z-Val-Ala-Asp(OMe)-CH2F, have been used in studies to reduce myocardial reperfusion injury. These studies suggest that they work by attenuating cardiomyocyte apoptosis within the ischemic area at risk, highlighting their potential in cardiac health research (Yaoita, Ogawa, Maehara, & Maruyama, 1998).

3. Application in Nanoparticle Engineering

Z-Val-OMe derivatives have been utilized in nanoparticle engineering. For instance, l-Valine-based oligopeptides, which include structures similar to Z-Val-OMe, have been used to form stable organogels that can be mineralized with silver nanoparticles. This application is significant in the field of materials science and nanotechnology (Mantion, Guex, Foelske, Mirolo, Fromm, Painsi, & Taubert, 2008).

4. Synthesis and Biological Activity

Z-Val-OMe and its derivatives have been synthesized for various biological studies. For instance, their synthesis and the analysis of their biological activity against pests like Aedes aegypti (mosquito) and Blattella germanica (cockroach) have been documented. Such studies provide insights into the potential application of these compounds in pest control (Okada, Iguchi, Hirai, Goto, Yagyu, & Yajima, 1984).

5. Peptide Synthesis

Z-Val-OMe-related compounds have been used in the synthesis of peptides. For instance, X-Dipeptides, including those similar to Z-Val-OMe, have been synthesized using microbial metalloproteinases, demonstrating their utility in the synthesis of bioactive peptides (Isowa & Ichikawa, 1979).

properties

IUPAC Name

methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTVCURTNIUHBH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450180
Record name Methyl N-[(benzyloxy)carbonyl]-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Val-OMe

CAS RN

24210-19-3
Record name Methyl N-[(benzyloxy)carbonyl]-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
FMF Chen, NL Benoiton - Canadian journal of chemistry, 1987 - cdnsciencepub.com
… After 3 weeks at - 5"C, 20% of Z-Val-0-COOMe had been converted to Z-Val-OMe. The nmr spectrum showed no other peaks. Formation of ester is attributed to the reaction of the …
Number of citations: 63 cdnsciencepub.com
M Plass, C Griehl, A Kolbe - Journal of Molecular Structure, 2001 - Elsevier
… at 3465.0 and 3443.5, 3460.2 and 3438.6, 3454.6 and 3435.1 cm −1 , exhibiting a intensity ratio of 4.34, 4.17 and 4.69 in the carbon tetrachloride solutions of Boc-Val-OMe, Z-Val-OMe …
Number of citations: 16 www.sciencedirect.com
DC Gowda, K Abiraj - Letters in Peptide Science, 2002 - researchgate.net
The early pioneering work by Braude on CTH for the reduction of organic compounds was ignored because of poor yields and long reaction times [1]. Later an immense work has been …
Number of citations: 23 www.researchgate.net
M Makowski, B Rzeszotarska, Z Kubica… - Liebigs Annalen der …, 1986 - Wiley Online Library
N‐Protected model dipeptides of C‐terminal (Z)‐ΔPhe and ΔAla couple with glycine esters after activation with either diphenyl phosphorazidate (DPPA), N‐cyclohexyl‐N′‐[2‐(N‐…
R Muceniece, L Krigere, H Süli-Vargha, JES Wikberg - Peptides, 2003 - Elsevier
The C-terminal tripeptide of melanocyte-stimulating hormone, MSH (11–13) (Lys-Pro-Val), possesses strong anti-inflammatory actions, which are mediated via mechanisms that are not …
Number of citations: 14 www.sciencedirect.com
AC Myers, MA Lipton - ABSTRACTS OF PAPERS OF THE …, 1999 - chem.purdue.edu
In preliminary studies, it was shown that peptides with the urea backbone modification are more stable toward proteolysis. A novel hexapeptide analogue (1) was designed, based on …
Number of citations: 0 www.chem.purdue.edu
FMF CHEN, NLEO BENOITON - International journal of peptide …, 1990 - Wiley Online Library
Normal phase high‐performance liquid chromatography has been achieved of the common activated forms of valine on a LiChrosorb‐CN or a μPorasil (underivatized silica) column …
Number of citations: 16 onlinelibrary.wiley.com
L Pérez-Picaso, HF Olivo, R Argotte-Ramos… - Bioorganic & medicinal …, 2012 - Elsevier
Several natural and synthetic polypeptides possess important antimalarial activity. Shorter peptides with potent antimalarial activity have also been described, among them linear di-, tri-, …
Number of citations: 31 www.sciencedirect.com
RJ Salmond, RS Pitman, E Jimi… - European journal of …, 2002 - Wiley Online Library
The B subunit of Escherichia coli heat‐labile enterotoxin (EtxB) is a potent immunomodulatory molecule capable of treating and preventing autoimmune disease. These properties result …
Number of citations: 48 onlinelibrary.wiley.com
JM STEWART - Protection of Functional Groups in Peptide Synthesis, 1981 - Elsevier
Publisher Summary The proper handling of hydroxyamino acids is an important aspect of effective peptide synthesis. However, syntheses of peptides containing these amino acids …
Number of citations: 29 www.sciencedirect.com

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